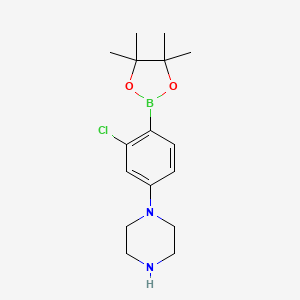
1-Cyano-3-methylcyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-3-methylcyclopentane-1-carboxylic acid is an organic compound with a unique structure that includes a cyano group and a carboxylic acid group attached to a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyano-3-methylcyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 3-methylcyclopentanone with cyanide ions under basic conditions to introduce the cyano group. The resulting intermediate is then subjected to hydrolysis to form the carboxylic acid group.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of palladium-catalyzed hydrocarboxylation of cyclopentene derivatives. This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyano-3-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Cyano-3-methylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Cyano-3-methylcyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The carboxylic acid group can also interact with proteins and other biomolecules, affecting their function and activity.
Comparación Con Compuestos Similares
Cyclopentanecarboxylic acid: Lacks the cyano group but shares the cyclopentane ring and carboxylic acid group.
3-Methylcyclopentanecarboxylic acid: Similar structure but without the cyano group.
1-Methylcyclopentanecarboxylic acid: Another related compound with a methyl group instead of a cyano group.
Uniqueness: 1-Cyano-3-methylcyclopentane-1-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the cyclopentane ring. This combination of functional groups imparts distinctive chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
1-cyano-3-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c1-6-2-3-8(4-6,5-9)7(10)11/h6H,2-4H2,1H3,(H,10,11) |
Clave InChI |
KQHNJSGVQPZINZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1)(C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[2-(4-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13069306.png)

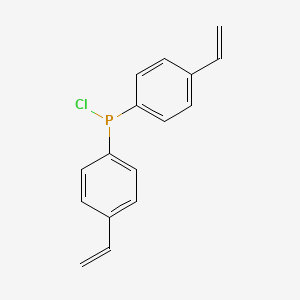
![4-[(4-Bromooxolan-3-yl)oxy]oxane](/img/structure/B13069312.png)

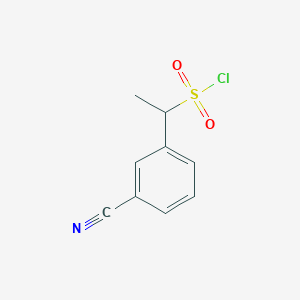


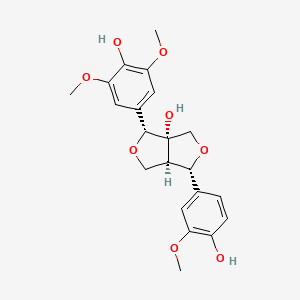
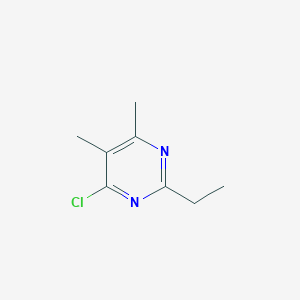

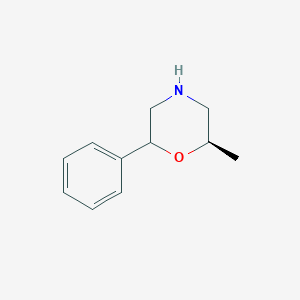
![1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene](/img/structure/B13069377.png)
